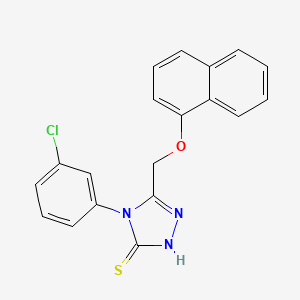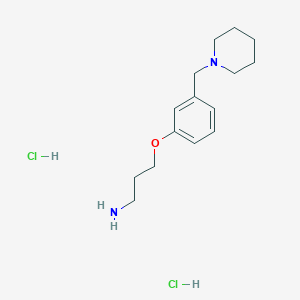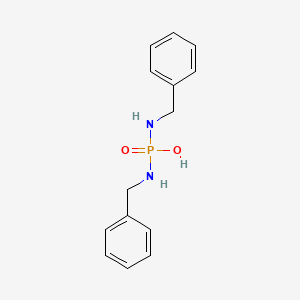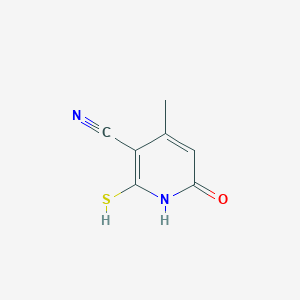
2-Mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a chemical compound with the molecular formula C7H6N2OS and a molecular weight of 166.2 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a mercapto group, a methyl group, and a carbonitrile group attached to a dihydropyridine ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with suitable reagents . The reaction progress and the purity of the synthesized compounds are often monitored by thin-layer chromatography (TLC) using ethyl acetate as the eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
2-Mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their structure and function. Additionally, the carbonitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Mercapto-4-(4-methoxy-3-propoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
- 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile
Uniqueness
2-Mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a mercapto group and a carbonitrile group allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
93272-85-6 |
|---|---|
Molekularformel |
C7H6N2OS |
Molekulargewicht |
166.20 g/mol |
IUPAC-Name |
4-methyl-6-oxo-2-sulfanyl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6N2OS/c1-4-2-6(10)9-7(11)5(4)3-8/h2H,1H3,(H2,9,10,11) |
InChI-Schlüssel |
QNEWVOYCROIYKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NC(=C1C#N)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine](/img/structure/B11764440.png)


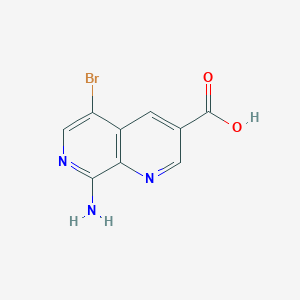
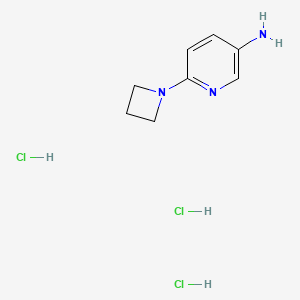
![6-Chlorobenzo[D]isothiazole](/img/structure/B11764473.png)
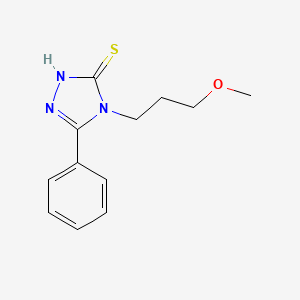
![(Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine](/img/structure/B11764487.png)

